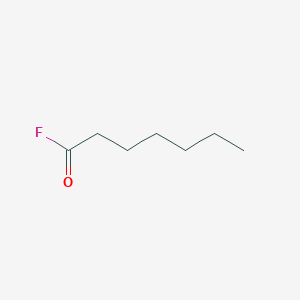

Heptanoyl fluoride

Beschreibung

Heptanoyl fluoride (C₇H₁₃FO) is an acyl fluoride derivative characterized by a seven-carbon aliphatic chain terminated with a reactive fluorocarbonyl group. Perfluoroheptanoyl fluoride (CAS 375-84-8), a fully fluorinated variant, has a molecular weight of 366.05 and is notable for its high thermal stability and chemical inertness due to strong C-F bonds .

Eigenschaften

CAS-Nummer |

334-19-0 |

|---|---|

Molekularformel |

C7H13FO |

Molekulargewicht |

132.18 g/mol |

IUPAC-Name |

heptanoyl fluoride |

InChI |

InChI=1S/C7H13FO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 |

InChI-Schlüssel |

QBVWKTUYRNFLKD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Heptanoyl fluoride can be synthesized through various methods, including electrochemical fluorination and direct fluorination. One common method involves the electrochemical fluorination of heptanoic acid or its derivatives in anhydrous hydrogen fluoride (AHF) using nickel electrodes.

Another method involves the reaction of heptanoyl chloride with a fluorinating agent such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3) under controlled conditions. This reaction typically occurs at elevated temperatures and results in the formation of heptanoyl fluoride .

Industrial Production Methods

Industrial production of heptanoyl fluoride often employs large-scale electrochemical fluorination processes due to their efficiency and scalability. The use of continuous flow reactors and advanced fluorination techniques ensures high yields and purity of the final product .

Analyse Chemischer Reaktionen

Electrochemical Fluorination

This method involves continuous production, yielding high-purity product under controlled conditions. The process leverages electrochemical cells to introduce fluorine atoms into the acyl group.

Direct Fluorination

This approach uses fluorinating agents (e.g., fluorine gas or fluorinating reagents) to replace the hydroxyl group in heptanoyl chloride with fluoride. The reaction requires precise control of temperature and reagent concentrations to optimize yield and minimize by-products.

Nucleophilic Acyl Substitution

Heptanoyl fluoride undergoes nucleophilic acyl substitution reactions due to the fluoride group’s strong electron-withdrawing effect. The carbonyl carbon becomes highly electrophilic, enabling substitution by nucleophiles (e.g., alcohols, amines) to form esters or amides.

Example Reaction :

Conditions : Mild conditions (e.g., room temperature with a Lewis acid catalyst).

Elimination Reactions

The compound can undergo elimination to form alkenes via β-hydrogen removal. This reaction is facilitated by the fluoride’s ability to stabilize the transition state through its electronegativity.

Example Reaction :

Conditions : High temperatures or strong bases.

Hydrolysis

Heptanoyl fluoride hydrolyzes in aqueous environments to form heptanoic acid and release hydrogen fluoride (HF). This reaction is rapid due to the fluoride’s leaving group ability.

Reaction :

Conditions : Acidic or basic aqueous solutions.

Fluorination Reactions

As a fluorinating agent, heptanoyl fluoride can transfer its fluorine atom to other substrates. For example, it may react with nucleophilic compounds (e.g., amines, alcohols) to introduce fluorine into target molecules.

Example Reaction :

Conditions : Dependent on the nucleophile’s strength and solvent.

Physical and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃FO | |

| Molecular Weight | 132.18 g/mol | |

| SMILES | CCCCCCCC(=O)F | |

| InChIKey | QBVWKTUYRNFLKD-UHFFFAOYSA-N |

Research Findings and Mechanistic Insights

-

Reactivity Profile : The fluorine atom’s electronegativity enhances the carbonyl’s electrophilicity, making heptanoyl fluoride more reactive than non-fluorinated analogs.

-

Hydrodefluorination (HDF) : While not directly demonstrated for heptanoyl fluoride, HDF mechanisms observed in other fluorinated compounds suggest potential for C-F bond activation under catalytic conditions .

-

Stability : The compound’s linear structure and fluorine substitution contribute to its stability, though hydrolysis can occur under aqueous conditions .

Wissenschaftliche Forschungsanwendungen

Heptanoyl fluoride has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

-

Chemistry: : Heptanoyl fluoride is used as a building block for the synthesis of various fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

-

Biology: : In biological research, heptanoyl fluoride is employed as a reagent for the modification of biomolecules. Its ability to introduce fluorine atoms into biological systems enhances the stability and bioavailability of target molecules .

-

Medicine: : Heptanoyl fluoride derivatives are investigated for their potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .

-

Industry: : In the industrial sector, heptanoyl fluoride is used in the production of specialty chemicals, surfactants, and coatings. Its chemical resistance and thermal stability make it suitable for demanding applications .

Wirkmechanismus

The mechanism of action of heptanoyl fluoride is primarily attributed to the presence of fluorine atoms, which influence its reactivity and interactions with other molecules. Fluorine atoms enhance the compound’s electronegativity, leading to increased stability and resistance to degradation .

In biological systems, heptanoyl fluoride can interact with enzymes and proteins, modifying their activity and function.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The following table compares key properties of heptanoyl fluoride analogs:

Key Observations :

- Chain Length Effects: Heptanoyl chloride’s higher boiling point (173°C vs. acetyl chloride’s 52°C) reflects stronger van der Waals forces from its longer carbon chain .

- Fluorination Impact: Perfluoroheptanoyl fluoride’s fully fluorinated chain enhances thermal stability but reduces reactivity compared to non-fluorinated acyl halides .

Heptanoyl Chloride

- Reactivity : Reacts vigorously with nucleophiles (e.g., alcohols, amines) to form esters and amides. Used as an acylating agent in organic synthesis .

- Applications :

Perfluoroheptanoyl Fluoride

- Reactivity: Limited by strong C-F bonds; primarily reacts under harsh conditions (e.g., high-temperature fluorination).

- Applications : Likely used in specialty materials (e.g., fluoropolymers) and surfactants due to its hydrophobic properties .

Market and Production

- Heptanoyl Chloride: Global market analyzed by BAC Reports (2024) highlights applications in agrochemicals and coatings. Regional prices vary: Europe: $2,200/ton (single-user license) . Asia: Lower production costs drive demand in emerging economies .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.